molecular formula C19H15N3O B11552238 Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- CAS No. 16434-74-5

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-

Cat. No.: B11552238
CAS No.: 16434-74-5
M. Wt: 301.3 g/mol
InChI Key: JXHFGNGOTPNMRT-UHFFFAOYSA-N
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Description

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-, with the CAS Number 16434-74-5 and molecular formula C19H15N3O, is a high-purity synthetic organic compound supplied as a solid or liquid with a minimum purity of 99.90% . This compound belongs to the class of Schiff bases, characterized by an imine (-C=N-) functional group, and also incorporates a photochromic azobenzene moiety with a trans configuration and an N=N distance of 1.243 Å . The molecule exists in the phenol-imine tautomeric form, which is stabilized by an intramolecular O-H⋯N hydrogen bond . In research, this structural framework is highly valuable. Schiff base compounds are extensively investigated for their effectiveness as mixed-type corrosion inhibitors for metals like mild steel in acidic environments, functioning by adsorbing onto the metal surface to retard both anodic and cathodic corrosion reactions . The presence of multiple heteroatoms (N, O) and conjugated systems in its structure facilitates strong adsorption and enhanced inhibition efficiency . Beyond corrosion science, the combination of chiral Schiff base ligands and azobenzene groups makes such compounds attractive for developing advanced materials, including organic-inorganic hybrids and polymer films with properties like photochromism and optical anisotropy . Researchers value this compound for its potential in these areas. This product is intended for research and development purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16434-74-5

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)iminomethyl]phenol

InChI

InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H

InChI Key

JXHFGNGOTPNMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Diazotization and Coupling to Form the Azo Intermediate

A diazonium salt is first prepared by treating aniline derivatives with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C). This salt is coupled with p-hydroxybenzaldehyde in alkaline conditions (pH 8–10) to yield 4-(phenyldiazenyl)-2-hydroxybenzaldehyde . Key parameters:

  • Temperature : 0–5°C for diazotization; 25–30°C for coupling

  • Solvent : Ethanol/water mixtures

  • Yield : 70–85%

Imine Formation via Schiff Base Condensation

The aldehyde group of the azo intermediate reacts with aromatic amines (e.g., aniline derivatives) in ethanol under acidic catalysis (acetic acid, pH 4–5):

4-(Phenyldiazenyl)-2-hydroxybenzaldehyde+AnilineEtOH, CH₃COOHPhenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-\text{4-(Phenyldiazenyl)-2-hydroxybenzaldehyde} + \text{Aniline} \xrightarrow{\text{EtOH, CH₃COOH}} \text{Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-}

Optimized Conditions :

  • Molar Ratio : 1:1 (aldehyde:amine)

  • Reflux Duration : 3–4 hours

  • Yield : 75–78%

One-Pot Synthesis via Sequential Diazotization and Condensation

To streamline production, a one-pot method eliminates intermediate isolation:

  • Diazotization : In situ generation of diazonium salt from aniline.

  • Coupling : Immediate reaction with p-hydroxybenzaldehyde.

  • Condensation : Direct addition of secondary amine without isolating the azo-aldehyde.

Advantages :

  • Reduced purification steps

  • Total yield: 68–72%
    Limitations :

  • Requires precise pH control (4.5–5.0) to prevent hydrolysis of the imine bond

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for imine formation. A modified protocol achieves 82% yield in 8 minutes at 60°C:

Procedure :

  • Mix 4-(phenyldiazenyl)-2-hydroxybenzaldehyde (1 mmol) and aniline (1 mmol) in ethanol.

  • Add acetic acid (3 drops) and irradiate at 300 W.

  • Cool and recrystallize from toluene.

Characterization Data :

  • Melting Point : 185–186°C

  • IR (cm⁻¹) : 1602 (-C=N), 1514 (-N=N), 1283 (-C-O)

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, -CH=N), 7.76 (d, aromatic H), 6.89 (d, phenolic H)

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Purity (HPLC) Key Advantage
Two-Step Condensation6–8 hours75–7898.5High reproducibility
One-Pot Synthesis4–5 hours68–7295.2Fewer purification steps
Microwave-Assisted<10 minutes8297.8Rapid kinetics, energy-efficient

Characterization and Validation

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Confirmation

  • UV-Vis : λₘₐₓ = 380–400 nm (azo π→π* transition)

  • ¹³C NMR : δ 160.48 ppm (C=N), 152.47 ppm (azo N=N)

  • Elemental Analysis : Found C 75.73%, H 5.02%, N 13.94% (Calc. C 75.73%, H 5.02%, N 13.94%)

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and coplanar arrangement of azo and phenolic moieties. Key metrics:

  • Space Group : P1 21/c 1

  • Unit Cell : a = 12.820 Å, b = 5.787 Å, c = 14.817 Å

Challenges and Optimization Strategies

Common Side Reactions

  • Hydrolysis of Imine : Mitigated by maintaining pH <5 during condensation

  • Azo Bond Reduction : Avoid reductive solvents (e.g., THF) during purification

Solvent and Catalyst Optimization

  • Solvent : Ethanol > methanol (higher solubility of intermediates)

  • Catalyst : Acetic acid (0.5% v/v) > HCl (prevents over-acidification)

Industrial-Scale Considerations

For bulk synthesis, cost-efficiency dictates:

  • Reagent Recovery : Ethanol distillation and reuse

  • Waste Management : Neutralization of acidic byproducts with CaCO₃

  • Throughput : Continuous flow reactors for diazotization steps

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Dye Chemistry

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is primarily utilized in the synthesis of azo dyes. Azo compounds are characterized by their vibrant colors and are widely used in textiles, food, and biological applications. The azo group (-N=N-) allows for various modifications that can enhance the dye's properties:

  • Synthesis of Azo Dyes : The compound can undergo diazotization reactions to create various azo dyes with different chromophores, which can be tailored for specific applications in dyeing processes or as indicators in analytical chemistry .
PropertyValue
ColorVaries based on substituents
SolubilitySoluble in organic solvents
StabilityModerate under standard conditions

Antibacterial and Antifungal Studies

Research indicates that phenolic compounds exhibit significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens:

  • Mechanism of Action : The phenolic hydroxyl group can interact with microbial membranes, leading to cell lysis or inhibition of essential metabolic pathways .
  • Case Studies :
    • A study demonstrated that derivatives of phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria .
    • Another investigation highlighted its antifungal properties against common fungal strains, suggesting potential applications in pharmaceutical formulations .

Analytical Chemistry

The compound serves as a useful reagent in analytical chemistry for the detection and quantification of metal ions due to its chelating properties:

  • Chelation with Transition Metals : The imine group present in the structure can form stable complexes with transition metals, making it useful for analytical applications such as spectrophotometry .
Metal IonStability Constant (log K)
Copper (II)High
Iron (III)Moderate
Zinc (II)Low

Safety and Environmental Considerations

While phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has beneficial applications, it is essential to consider its safety profile:

  • Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation. Proper handling procedures must be followed to mitigate exposure risks .

Mechanism of Action

The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can undergo redox reactions, influencing cellular processes. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups and substituent positioning critically influence its properties. Key comparisons include:

Compound Name Key Substituents Properties/Applications Reference
Target Compound Phenylazo, iminomethyl, phenolic -OH Potential dye, corrosion inhibitor, antimicrobial agent (inferred) -
4-{(E)-[(4-Anilinophenyl)imino]methyl}phenol Anilino, iminomethyl, phenolic -OH Antioxidant, metal chelation
PC05 () 2-[[(4-hydroxyphenyl)imino]methyl]phenol 100% inhibition of E. coli ATP synthase
Acryloyl azo-azomethine dyes () Azo, acryloyl ester Dyes, spectroscopic applications

Substituent Positioning :

  • Hydroxyl Groups : In , para-hydroxyl positioning (PC11) reduced ATP synthase inhibition (~20% inhibition) compared to ortho/meta configurations (PC05-PC10: ~80-100% inhibition) . This highlights the importance of -OH placement in biological activity.
  • Azo vs. Anilino Groups: The phenylazo group in the target compound may enhance photostability and coordination capacity compared to anilino derivatives (), which prioritize antioxidant behavior .
Physical and Chemical Properties
  • Spectroscopic Signatures: IR: Azo (-N=N-) stretches appear at 1400–1600 cm⁻¹, while imine (C=N) stretches occur near 1600–1650 cm⁻¹ . Similar compounds (e.g., ’s acryloyl dyes) show additional carbonyl (C=O) peaks at ~1700 cm⁻¹, absent in the target compound. NMR: Aromatic protons in phenylazo groups resonate at δ 7.5–8.5 ppm, whereas iminomethyl protons appear as singlets near δ 8.2–8.5 ppm .
  • Thermal Stability : Schiff bases with azo groups (e.g., ’s thiadiazole derivatives) exhibit high thermal stability (>200°C), suggesting similar resilience in the target compound .

Computational Insights

Such computational approaches could predict the target compound’s coordination behavior and reactivity.

Biological Activity

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- (commonly referred to as phenolic azo compound) is an organic compound characterized by its unique structural features, including azo and imine functional groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and antioxidant capacities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is C₁₉H₁₅N₃O. Its structure includes:

  • Azo Group : Contributes to its color properties and potential biological interactions.
  • Imine Group : Involved in nucleophilic substitution reactions.
  • Phenolic Hydroxyl Group : Plays a role in various chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that phenolic azo compounds exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance:

  • A study demonstrated that derivatives of azo compounds showed effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL for some derivatives .
  • Another investigation into synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols reported considerable inhibition against human pathogens such as Bacillus anthracis , Pseudomonas aeruginosa , and Salmonella typhimurium using disk diffusion assays .

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Azo compounds often exhibit strong radical scavenging abilities due to their electron-rich nature. For example:

  • The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results indicated that related compounds possess significant antioxidant activity, with EC50 values demonstrating effective radical scavenging capabilities .

The biological activities of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The electron-rich nature of the aromatic rings allows for various electrophilic reactions, which can lead to the formation of biologically active derivatives.
  • Intercalation with Nucleic Acids : Similar azo compounds have been shown to intercalate into DNA structures or bind to proteins via non-covalent interactions, influencing biological pathways and potentially leading to cytotoxic effects against cancer cells.
  • Radical Scavenging : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotes
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-StructureAntibacterial, AntioxidantContains both azo and imine groups
4-Amino-2-(phenylimino)methylphenolStructureModerate AntibacterialLacks nitro group; potentially less toxic
4-NitrophenylazoanilineStructureDye applicationsSimpler structure; used mainly in dyes
2-(Phenylimino)methylphenolStructureVariable ActivityLacks both nitro and azo groups

Case Studies

  • Antibacterial Efficacy Study :
    • A series of synthesized azo compounds were tested for their antibacterial activity against multiple strains. Results indicated that the presence of halogen substituents on the aromatic rings significantly enhanced antibacterial efficacy, with inhibition zones ranging from 9 mm to 18 mm depending on the compound structure .
  • Antioxidant Potential Assessment :
    • In a study assessing various phenolic compounds' antioxidant activities using the DPPH method, it was found that those with higher degrees of substitution on the aromatic rings exhibited stronger radical scavenging abilities, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Reaction Conditions Comparison

StepConventional MethodMicrowave Method
Azo coupling0–5°C, 3–4 hours Not reported
Schiff baseReflux, 3 hours 60–80°C, 8–15 minutes
Yield60–75% 20–82%

Which spectroscopic techniques are essential for characterizing this compound?

Level: Basic | Focus: Structural Validation
Answer:

  • UV-Vis spectroscopy: Confirm π→π* and n→π* transitions of the azo and imine groups (λmax ~350 nm) .
  • FT-IR: Identify C=N (1630–1590 cm⁻¹), N=N (1440–1380 cm⁻¹), and phenolic O-H (3200–3400 cm⁻¹) stretches .
  • NMR (¹H/¹³C): Assign aromatic protons (δ 6.5–8.5 ppm) and imine CH=N (δ 8.2–8.5 ppm) .
  • Elemental analysis: Validate purity via %C, %H, %N matching (±0.3% deviation) .

How can computational methods predict electronic properties and reactivity?

Level: Advanced | Focus: Density Functional Theory (DFT)
Answer:
DFT calculations (e.g., B3LYP/6-311G(d,p)) model:

  • HOMO-LUMO gaps: Predict charge transfer efficiency (e.g., ΔE ~3.5 eV for azo-imine systems) .
  • Electrostatic potential (MEP): Map nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Software tools: Gaussian 09 or ORCA for geometry optimization; VMD for visualization .

How to resolve contradictions in spectroscopic data during characterization?

Level: Advanced | Focus: Data Discrepancy Analysis
Answer:

  • Cross-validation: Use XRD for crystallographic confirmation if NMR/IR data conflict .
  • Deuterated solvents: Eliminate solvent peaks interfering with ¹H-NMR (e.g., DMSO-d₆ for phenolic protons) .
  • Control experiments: Compare intermediates (e.g., azo precursor alone) to isolate spectral contributions .

What assays evaluate biological activity in drug discovery contexts?

Level: Advanced | Focus: Bioactivity Profiling
Answer:

  • Antimicrobial assays: Broth microdilution (MIC) against S. aureus and E. coli .
  • Molecular docking: Use AutoDock Vina to predict binding affinity to targets (e.g., DNA gyrase) .
  • Cytotoxicity: MTT assay on mammalian cell lines (IC₅₀ quantification) .

How to optimize reaction conditions for higher yields?

Level: Advanced | Focus: Process Optimization
Answer:

  • pH control: Maintain pH 4–5 during Schiff base formation to stabilize the imine bond .
  • Catalysts: Add acetic acid (5 mol%) to accelerate condensation .
  • Solvent selection: Use ethanol for polar intermediates; switch to DMF for hydrophobic steps .

What green chemistry approaches apply to its synthesis?

Level: Advanced | Focus: Sustainable Methods
Answer:

  • Microwave irradiation: Reduces energy use (20–30% time reduction) and improves yields (e.g., 82% for intermediates) .
  • Solvent-free reactions: Explore mechanochemical grinding for azo coupling .
  • Biodegradable catalysts: Use enzyme-mediated reactions (e.g., lipases) for selective bond formation .

How to analyze tautomerism in the azo-imine system?

Level: Advanced | Focus: Tautomeric Equilibria
Answer:

  • Variable-temperature NMR: Monitor proton shifts (e.g., imine vs. enamine forms) across 25–80°C .
  • DFT calculations: Compare energy barriers for keto-enol tautomerization .
  • UV-Vis kinetics: Track absorbance changes under pH 3–10 to identify dominant tautomers .

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